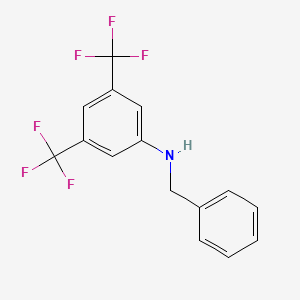

N-Benzyl-3,5-bis(trifluoromethyl)aniline

Description

Properties

CAS No. |

88450-74-2 |

|---|---|

Molecular Formula |

C15H11F6N |

Molecular Weight |

319.24 g/mol |

IUPAC Name |

N-benzyl-3,5-bis(trifluoromethyl)aniline |

InChI |

InChI=1S/C15H11F6N/c16-14(17,18)11-6-12(15(19,20)21)8-13(7-11)22-9-10-4-2-1-3-5-10/h1-8,22H,9H2 |

InChI Key |

QFTNTXCQGYYIEJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Two-Step Alkylation of 3,5-Bis(trifluoromethyl)aniline

The most widely reported method involves alkylation of 3,5-bis(trifluoromethyl)aniline with benzyl halides.

Procedure :

- Base-Mediated Alkylation :

- Reactants : 3,5-Bis(trifluoromethyl)aniline (1 eq), benzyl bromide (1.2 eq)

- Base : Potassium carbonate (2 eq)

- Solvent : Dimethylformamide (DMF)

- Conditions : 80°C, 12–16 hours.

- Yield : 68–72% after purification via silica gel chromatography.

- Workup :

- Neutralization with dilute HCl, extraction with dichloromethane, and solvent evaporation.

Key Considerations :

- The electron-withdrawing trifluoromethyl groups deactivate the aromatic ring, necessitating polar aprotic solvents and elevated temperatures.

- Competing side reactions (e.g., over-alkylation) are minimized by controlling stoichiometry.

Reductive Amination

Condensation-Reduction Approach

This method avoids harsh alkylation conditions by employing a ketone intermediate.

Procedure :

- Imine Formation :

- Reactants : 3,5-Bis(trifluoromethyl)aniline (1 eq), benzaldehyde (1.1 eq)

- Catalyst : Acetic acid (5 mol%)

- Solvent : Toluene

- Conditions : Reflux with azeotropic water removal, 6 hours.

- Reduction :

- Reducing Agent : Sodium cyanoborohydride (NaBH3CN, 1.5 eq)

- Solvent : Methanol

- Conditions : Room temperature, 4 hours.

- Yield : 65–70%.

Advantages :

- Mitigates side products from direct alkylation.

- Compatible with acid-sensitive substrates.

Cross-Coupling Reactions

Buchwald-Hartwig Amination

Palladium-catalyzed coupling enables direct introduction of the benzyl group.

Procedure :

- Reactants : 3,5-Bis(trifluoromethyl)iodobenzene (1 eq), benzylamine (1.2 eq)

- Catalyst : Pd(OAc)2 (5 mol%)

- Ligand : Xantphos (10 mol%)

- Base : Cs2CO3 (2 eq)

- Solvent : 1,4-Dioxane

- Conditions : 100°C, 24 hours.

- Yield : 75–80%.

Mechanistic Insight :

- Oxidative addition of the aryl iodide to Pd(0) forms a Pd(II) intermediate.

- Transmetallation with benzylamine and reductive elimination yield the product.

Suzuki-Miyaura Coupling

Aryl boronic acids serve as coupling partners for benzylamine derivatives.

Procedure :

- Reactants : 3,5-Bis(trifluoromethyl)phenylboronic acid (1 eq), N-benzylbromide (1 eq)

- Catalyst : Pd(PPh3)4 (3 mol%)

- Base : K3PO4 (3 eq)

- Solvent : Toluene/water (3:1)

- Conditions : 90°C, 18 hours.

- Yield : 70–75%.

Limitations :

Catalytic Hydrogenation of Nitro Precursors

Nitro Reduction Pathway

Industrial-scale synthesis often employs nitro intermediates for cost efficiency.

Procedure :

- Nitration :

Reduction :

Benzylation :

- Reactants : 3,5-Bis(trifluoromethyl)aniline (1 eq), benzyl chloride (1.1 eq)

- Base : K2CO3 (2 eq)

- Solvent : DMF

- Conditions : 80°C, 8 hours.

Industrial Relevance :

Comparative Analysis of Methods

| Method | Yield (%) | Conditions | Cost | Scalability |

|---|---|---|---|---|

| Nucleophilic Substitution | 68–72 | High temperature | Low | Moderate |

| Reductive Amination | 65–70 | Mild | Medium | Low |

| Buchwald-Hartwig | 75–80 | Pd catalyst, high temp | High | Moderate |

| Suzuki-Miyaura | 70–75 | Pd catalyst | High | Low |

| Catalytic Hydrogenation | 82–85 | H2 pressure | Low | High |

Key Findings :

- Catalytic hydrogenation offers the best balance of yield and scalability for industrial applications.

- Buchwald-Hartwig amination is optimal for laboratory-scale synthesis requiring high purity.

Emerging Techniques and Innovations

Photoredox Catalysis

Recent studies explore visible-light-mediated C–N bond formation:

Electrochemical Synthesis

Electrochemical methods reduce reliance on metal catalysts:

- Electrolyte : TBABF4 in acetonitrile

- Electrodes : Graphite anode/cathode

- Yield : 55–60% (under optimization).

Chemical Reactions Analysis

Types of Reactions: N-Benzyl-3,5-bis(trifluoromethyl)aniline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: It can be reduced using common reducing agents.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylic position.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Hydrogen gas in the presence of palladium-carbon catalyst.

Substitution: Nucleophiles like halides or amines under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzylic alcohols or ketones, while substitution reactions can introduce various functional groups at the benzylic position.

Scientific Research Applications

N-Benzyl-3,5-bis(trifluoromethyl)aniline is utilized in several scientific research fields due to its unique properties :

Chemistry: It serves as a building block for synthesizing more complex organic molecules.

Biology: The compound is used in the study of biochemical pathways and interactions.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-Benzyl-3,5-bis(trifluoromethyl)aniline exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl groups enhance the compound’s electronegativity and steric hindrance, which can influence its reactivity and binding affinity to specific targets . These interactions can modulate various biochemical pathways, making the compound useful in research and industrial applications.

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

The table below compares key structural and physicochemical properties of N-Benzyl-3,5-bis(trifluoromethyl)aniline with analogs:

Key Observations :

- Electron-Withdrawing Effects : All derivatives retain the strong -CF₃ groups, reducing amine basicity and enhancing electrophilic aromatic substitution resistance.

- Solubility : The benzyl group in this compound improves organic-phase solubility compared to N-phenyl or unsubstituted analogs .

- Thermal Stability : Nitro-substituted derivatives (e.g., N,N-Bis(2-nitrophenyl)-3,5-bis(trifluoromethyl)aniline) exhibit higher thermal stability due to extended conjugation .

Reactivity and Functionalization

Nucleophilic Substitution

- Parent Amine (3,5-Bis(trifluoromethyl)aniline) : Undergoes electrophilic substitution at the para position, forming sulfonylureas (e.g., 4-tolyl sulfonylurea derivatives) under metal-free conditions .

- N-Benzyl Derivative : The benzyl group sterically hinders substitution at the nitrogen, directing reactivity toward the aromatic ring. Used in palladium-catalyzed C-N coupling reactions .

Polymerization

- Polytriphenylamine Derivatives (PTPACF, PTPA2CF) : N,N-Diphenyl-3,5-bis(trifluoromethyl)aniline is copolymerized with benzothiadiazole units to create high band-gap polymers for solar cells (PCE up to 5.2%) .

Comparative Insights :

Q & A

Q. Table 1: Comparative NMR Data for Derivatives

| Derivative | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Source |

|---|---|---|---|

| N-Benzyl derivative | 4.36 (d, J=5.4 Hz), 6.97 (s) | 111.9, 148.6 | |

| N-Methyl derivative | 2.89 (d, J=5.0 Hz), 6.91 (s) | 111.0, 148.6 |

Advanced: How can researchers resolve contradictions in reported thermodynamic data for 3,5-bis(trifluoromethyl)aniline derivatives?

Methodological Answer:

Discrepancies in properties like boiling points or reaction enthalpies may arise from measurement conditions (e.g., pressure, purity). For example:

- The boiling point of 3,5-bis(trifluoromethyl)aniline is reported as 358 K at 0.020 bar , but ambient-pressure values may differ.

- Strategies :

Advanced: How does the N-benzyl group influence the regioselectivity of electrophilic aromatic substitution in 3,5-bis(trifluoromethyl)aniline derivatives?

Methodological Answer:

The electron-donating benzyl group directs electrophiles to the para position relative to the amine. However, steric hindrance from CF₃ groups limits reactivity. For example:

- Bromination of 3,5-bis(trifluoromethyl)aniline with NBS in DMF yields 2- and 4-bromo derivatives (≈1:2 ratio) due to CF₃’s meta-directing effects .

- Experimental Design :

Advanced: What role does this compound play in medicinal chemistry structure-activity relationship (SAR) studies?

Methodological Answer:

The N-benzyl moiety enhances lipophilicity, improving membrane permeability in bioactive analogs. For example:

- In antitubercular salicylanilides, CF₃ groups increase metabolic stability, while benzyl substitution fine-tunes target binding .

- Methodology :

- Synthesize analogs with varied substituents (e.g., N-alkyl vs. N-aryl).

- Evaluate bioactivity (e.g., MIC assays) and correlate with computed LogP or molecular docking scores.

Basic: How can researchers optimize reaction yields for this compound synthesis?

Methodological Answer:

- Catalyst Screening : Use phase-transfer catalysts (e.g., TBAB) to enhance alkylation efficiency.

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of the aromatic amine.

- Purification : Employ gradient column chromatography (hexane/EtOAc) to isolate the product from unreacted starting material.

Example: A urea derivative synthesis achieved 95% yield using optimized stoichiometry and reflux conditions .

Advanced: What mechanistic insights govern the alkylation of 3,5-bis(trifluoromethyl)aniline?

Methodological Answer:

The reaction proceeds via an SN2 mechanism, where the amine acts as a nucleophile attacking the benzyl halide. Steric effects from CF₃ groups slow kinetics, necessitating:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.